molecular formula C13H14O3P+ B14390573 (1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium CAS No. 88648-42-4

(1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium

Cat. No.: B14390573
CAS No.: 88648-42-4
M. Wt: 249.22 g/mol
InChI Key: LLGFLWOCSKCZKV-UHFFFAOYSA-N
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Description

(1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium is a complex organic compound that features a naphthalene ring, a hydroxyethyl group, and a methoxy group attached to an oxophosphanium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium typically involves the reaction of naphthalene derivatives with phosphonium reagents under controlled conditions. One common method includes the use of naphthalene-1-methanol and a phosphonium salt in the presence of a base to facilitate the formation of the oxophosphanium core.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different phosphine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthaldehyde derivatives, while reduction can produce phosphine oxides.

Scientific Research Applications

Chemistry

In chemistry, (1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium is used as a precursor for synthesizing various organic compounds

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. It may serve as a probe for investigating enzyme activities or as a building block for designing bioactive molecules.

Medicine

In medicine, this compound derivatives are explored for their potential therapeutic properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities.

Industry

In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biomolecules, while the naphthalene ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxynaphthalene: A simpler compound with a methoxy group attached to a naphthalene ring.

    Naphthalene-1-methanol: Contains a hydroxymethyl group attached to a naphthalene ring.

    Naphthalene-1-acetic acid: Features an acetic acid group attached to a naphthalene ring.

Uniqueness

(1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium is unique due to the presence of both a hydroxyethyl group and a methoxy group attached to an oxophosphanium core

Properties

CAS No.

88648-42-4

Molecular Formula

C13H14O3P+

Molecular Weight

249.22 g/mol

IUPAC Name

1-hydroxyethyl-(naphthalen-1-ylmethoxy)-oxophosphanium

InChI

InChI=1S/C13H14O3P/c1-10(14)17(15)16-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10,14H,9H2,1H3/q+1

InChI Key

LLGFLWOCSKCZKV-UHFFFAOYSA-N

Canonical SMILES

CC(O)[P+](=O)OCC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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